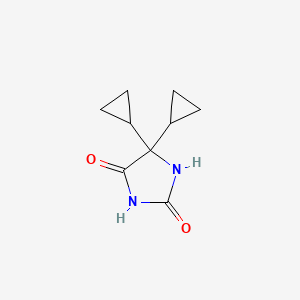

5,5-Dicyclopropylimidazolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dicyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISZUHKKBVJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283163 | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-75-1 | |

| Record name | NSC30165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Urea with Dicyclopropyl Diketone

The Biltz synthesis is a classical route for hydantoins, adapted for 5,5-dicyclopropyl derivatives. This method involves the reaction of 1,2-dicyclopropyl-1,2-diketone with urea under alkaline conditions.

Procedure:

Reactants :

- 1,2-Dicyclopropyl-1,2-diketone (1 equiv)

- Urea (1.2 equiv)

- Sodium hydroxide (2.5 M in ethanol)

Conditions :

- Reflux in ethanol for 2–4 hours.

- Acidification with HCl to precipitate the product.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Temperature | 78°C (ethanol reflux) |

| Purity (HPLC) | >95% |

| Melting Point | 221–223°C |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of urea on the diketone, followed by cyclization and dehydration.

Dehydrative Cyclization of Amino Acids

Amino acid derivatives serve as precursors for asymmetrically substituted hydantoins. For 5,5-dicyclopropylimidazolidine-2,4-dione, cyclopropylglycine is condensed with urea or thiourea.

Procedure:

Reactants :

- L-Cyclopropylglycine (1 equiv)

- Urea (1.5 equiv)

- 1,3-Diphenylphosphoryl oxaziridine (DPPOX) as an oxidizing agent

Conditions :

- Reflux in acetonitrile with triethylamine at 50°C for 60 minutes.

Yield : 80–90% after recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Triethylamine |

| Solvent | Acetonitrile |

| Purity (HPLC) | >98% |

Advantages : High regioselectivity and compatibility with sensitive functional groups.

N-Alkylation strategies enable the introduction of cyclopropyl groups post-cyclization. This method is ideal for generating derivatives with varying substituents.

Procedure:

Reactants :

- 5,5-Unsubstituted imidazolidine-2,4-dione (1 equiv)

- Cyclopropyl bromide (2.2 equiv)

- Potassium carbonate (base)

Conditions :

- Reflux in DMF at 80°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Reaction Scale | Up to 100 g |

Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Photoinduced Eosin-Y Catalyzed Synthesis

A green chemistry approach utilizes eosin-Y as an organocatalyst under visible light.

Procedure:

Reactants :

- Dicyclopropyl diketone (1 equiv)

- Urea (1.5 equiv)

- Eosin-Y (5 mol%)

Conditions :

- Irradiation with blue LEDs in DMSO at room temperature for 6 hours.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | DMSO |

| Energy Source | 450 nm LEDs |

Advantages : Eliminates toxic solvents and reduces energy consumption.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Biltz Synthesis | 60–75 | >95 | High | Moderate |

| Dehydrative Cyclization | 80–90 | >98 | Moderate | Low |

| Alkylation | 50–65 | >90 | Low | High |

| Eosin-Y Catalyzed | 70–85 | >95 | High | Low |

Key Findings :

Challenges and Optimization Strategies

Byproduct Formation :

Solvent Selection :

Catalyst Efficiency :

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to optimize heat transfer and reduce reaction times. Key parameters include:

- Residence Time : 30–60 minutes.

- Temperature Control : 50–80°C.

- Automated Quenching : Immediate acidification to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium azide in dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups

Reduction: Formation of reduced imidazolidine derivatives

Substitution: Formation of substituted imidazolidine derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that imidazolidine derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives of imidazolidine-2,4-dione have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can suppress the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . The specific structure of 5,5-dicyclopropylimidazolidine-2,4-dione may enhance its interaction with biological targets involved in tumor growth.

Central Nervous System Activity

Recent studies have explored the central nervous system (CNS) activity of imidazolidine derivatives. For example, pharmacological screening has suggested that certain derivatives may possess analgesic properties, potentially beneficial for pain management . The ability to cross the blood-brain barrier could make these compounds valuable in treating neurological disorders.

Pesticidal Applications

The unique chemical structure of 5,5-dicyclopropylimidazolidine-2,4-dione has led to its evaluation as a pesticide. Preliminary studies suggest that it may be effective against specific agricultural pests while being less harmful to beneficial insects . This could lead to the development of safer pest control methods that minimize environmental impact.

Polymer Synthesis

In material science, 5,5-dicyclopropylimidazolidine-2,4-dione has been utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazolidine derivatives against a panel of bacterial strains using the disc diffusion method. Among them, 5,5-dicyclopropylimidazolidine-2,4-dione exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study of different imidazolidine derivatives on cancer cell lines, 5,5-dicyclopropylimidazolidine-2,4-dione was found to induce significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

Wirkmechanismus

The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,5-Diphenylimidazolidine-2,4-dione

- 5,5-Dimethylimidazolidine-2,4-dione

- 5,5-Diethylimidazolidine-2,4-dione

Uniqueness

5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5,5-Dicyclopropylimidazolidine-2,4-dione is a compound with significant potential in pharmacology, particularly in the fields of anticancer and enzyme inhibition activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

5,5-Dicyclopropylimidazolidine-2,4-dione is characterized by its imidazolidine core structure, which is known for its diverse biological activities. The presence of cyclopropyl groups contributes to its unique properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of thiazolidine-2,4-dione and related compounds, including 5,5-Dicyclopropylimidazolidine-2,4-dione. These compounds have shown promising results against different cancer cell lines.

- Case Study: Anticancer Efficacy

- A study evaluated several thiazolidine derivatives for their anticancer properties. Notably, a derivative similar to 5,5-Dicyclopropylimidazolidine-2,4-dione exhibited an IC50 value of 0.081 μM against VEGFR-2, indicating strong anti-proliferative effects against cancer cells such as HT-29 and HCT116 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Dicyclopropylimidazolidine-2,4-dione | HT-29 | 0.081 |

| Other Derivative | MCF-7 | 7.94 |

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Particularly, it has shown potential as a tyrosinase inhibitor.

- Tyrosinase Inhibition

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| 5w (similar derivative) | 11.2 | Mixed-type |

| Kojic Acid | 15.6 | Competitive |

1. Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between 5,5-Dicyclopropylimidazolidine-2,4-dione and target enzymes such as tyrosinase and VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.

2. Apoptosis Induction

Flow cytometric analyses indicated that treatment with certain derivatives led to increased apoptosis in cancer cell lines. For instance, one derivative increased early apoptosis rates significantly compared to untreated controls .

Toxicity and ADMET Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of 5,5-Dicyclopropylimidazolidine-2,4-dione possess favorable pharmacokinetic profiles conducive to further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.